(5Z)-5-[4-(dimethylamino)benzylidene]-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the triazolo-thiazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiourea.
Substitution reactions: Introduction of the dimethylamino and hexyloxy phenyl groups is typically done through nucleophilic substitution reactions.
Condensation reactions: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple bond compounds: Molecules featuring triple bonds, such as acetylene and cyanogen.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N4O2S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-hexoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H28N4O2S/c1-4-5-6-7-16-31-21-14-10-19(11-15-21)23-26-25-29(27-23)24(30)22(32-25)17-18-8-12-20(13-9-18)28(2)3/h8-15,17H,4-7,16H2,1-3H3/b22-17- |
InChI Key |
NKWWLVJFXDPHFC-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2 |
Origin of Product |
United States |
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